![molecular formula C14H22N2O2 B123583 tert-Butyl (2-aminoethyl)(benzyl)carbamate CAS No. 152193-00-5](/img/structure/B123583.png)
tert-Butyl (2-aminoethyl)(benzyl)carbamate
Overview
Description
“tert-Butyl (2-aminoethyl)(benzyl)carbamate” is a chemical compound. It is related to “tert-Butyl (2-aminoethyl)(ethyl)carbamate”, which is a white crystalline powder . It is also related to “tert-Butyl carbamate”, which has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .
Synthesis Analysis
The synthesis of “tert-Butyl (2-aminoethyl)(benzyl)carbamate” could be related to the synthesis of “tert-Butyl carbamate”, which has been investigated in palladium-catalyzed cross-coupling reactions with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) . Another related compound, “tert-Butyl N-(2-aminoethyl)-N-(benzyloxy)carbamate”, has been mentioned in the context of spectroscopic and electrochemical studies .
Molecular Structure Analysis
The molecular structure of “tert-Butyl (2-aminoethyl)(benzyl)carbamate” is related to “tert-Butyl (2-aminoethyl)(ethyl)carbamate”, which has a molecular formula of C9H20N2O2 . It is also related to “tert-Butyl carbamate”, which has been mentioned in the context of X-ray single crystal and powder diffraction studies .
Chemical Reactions Analysis
The chemical reactions involving “tert-Butyl (2-aminoethyl)(benzyl)carbamate” could be similar to those of “tert-Butyl carbamate”, which has been used in palladium-catalyzed synthesis of N-Boc-protected anilines .
Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl (2-aminoethyl)(benzyl)carbamate” are related to those of “tert-Butyl (2-aminoethyl)(ethyl)carbamate”, which has a density of 1.0±0.1 g/cm3, a boiling point of 253.3±19.0 °C at 760 mmHg, and a flash point of 107.0±21.5 °C .
Scientific Research Applications
Synthesis of N-Boc-Protected Anilines
This compound is utilized in the synthesis of N-Boc-protected anilines . The tert-butyl carbamate group serves as a protective group for amines, particularly in the synthesis of aniline derivatives, which are crucial intermediates in pharmaceuticals and agrochemicals .
Intermediate for Tetrasubstituted Pyrroles
It is used in the synthesis of tetrasubstituted pyrroles , which are functionalized with ester or ketone groups at the C-3 position. These pyrroles have potential applications in medicinal chemistry due to their presence in various natural products and pharmaceuticals .
Palladium-Catalyzed Reactions
Tert-Butyl (2-aminoethyl)(benzyl)carbamate: is involved in palladium-catalyzed reactions. Palladium catalysts are widely used in organic synthesis for coupling reactions, which are fundamental in creating complex molecules for drugs and materials .
The compound is used for the introduction of an ethylenediamine spacer in molecular structures. This application is significant in the preparation of pharmacologically active analogues, where the spacer can influence the biological activity of the compound .
Protection of Amino Groups in Peptide Synthesis
It serves as a protecting agent for amino groups during peptide synthesis. The tert-butyl carbamate group protects the amino functionality from undesired reactions, allowing for the sequential construction of peptide chains .
Research in Cytotoxic Activity Against Carcinoma Cell Lines
An intermediate derived from tert-Butyl (2-aminoethyl)(benzyl)carbamate has been synthesized for research in cytotoxic activity against several human carcinoma cell lines. This highlights its role in cancer research and the development of potential therapeutic agents .
Mechanism of Action
Pharmacokinetics
For instance, the compound has a predicted density of 1.1±0.1 g/cm³, a boiling point of 362.3±31.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . These properties could influence its absorption and distribution in the body.
Action Environment
The action, efficacy, and stability of “tert-Butyl (2-aminoethyl)(benzyl)carbamate” could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules
properties
IUPAC Name |
tert-butyl N-(2-aminoethyl)-N-benzylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16(10-9-15)11-12-7-5-4-6-8-12/h4-8H,9-11,15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGJZHRLYRSRPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCN)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375439 | |
Record name | tert-Butyl (2-aminoethyl)benzylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-aminoethyl)(benzyl)carbamate | |
CAS RN |
152193-00-5 | |
Record name | tert-Butyl (2-aminoethyl)benzylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl (2-aminoethyl)(benzyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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